molecular formula C8H16ClN B2631640 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1378830-42-2

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2631640
CAS No.: 1378830-42-2
M. Wt: 161.67
InChI Key: LDLVQLFEXFBTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is a chemical building block based on the 8-azabicyclo[3.2.1]octane core structure, which is the fundamental scaffold of tropane alkaloids . This scaffold is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been explored as potent, systemically available, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase involved in inflammatory processes, and its inhibition is a promising therapeutic approach for managing inflammatory and pain conditions by elevating endogenous anti-inflammatory mediators . Furthermore, this structural class has been extensively investigated for targeting central nervous system targets. Related compounds have shown high affinity for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, which are relevant for the development of treatments for neurological disorders and addiction . The specific 3-methyl substitution on the bridged nitrogenous ring system offers a site for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties. The compound is provided as the hydrochloride salt to enhance its stability and solubility. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-6-4-7-2-3-8(5-6)9-7;/h6-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLVQLFEXFBTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The azabicyclo[3.2.1]octane core is highly versatile, with modifications at the 3-, 8-, or bridgehead positions leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride 3-methyl, 3-hydroxy C₈H₁₆ClNO 177.68 Intermediate in organic synthesis; potential pharmacological scaffold
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride 3-methylsulfonyl C₈H₁₆ClNO₂S 225.74 Not explicitly stated; sulfonyl groups often enhance metabolic stability
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride 3-methoxy C₈H₁₆ClNO 177.67 Lab-scale organic synthesis; methoxy group may influence lipophilicity
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-methyl, 3-amine (dihydrochloride salt) C₈H₁₈Cl₂N₂ 217.15 Preclinical studies; dihydrochloride salts improve solubility
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 8-oxa (oxygen bridge) C₆H₁₀ClNO 147.60 Key intermediate in agrochemicals and pharmaceuticals; enhances ring flexibility
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride 3,3-difluoro C₇H₁₀ClF₂N 197.61 Medicinal chemistry; fluorination improves bioavailability and target affinity
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride 3-ethyl C₉H₁₈ClN 175.70 Building block in drug discovery; ethyl group alters steric and hydrophobic profiles

Physicochemical Properties and Stability

  • Storage Conditions : Most hydrochlorides require refrigeration (e.g., 2–8°C for the target compound), whereas dihydrochlorides (e.g., 8-methyl-3-amine analog) may have higher stability .
  • Purity : Lab-grade compounds like the 3-methoxy derivative are available at 97% purity, while others (e.g., 3-ethyl analog) are sold as building blocks without specified purity .

Biological Activity

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : (1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride
  • Molecular Weight : Approximately 189.68 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound's structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for their diverse pharmacological effects.

This compound primarily interacts with neurotransmitter receptors, particularly acetylcholine receptors, influencing neurotransmission and cognitive functions. The compound has been shown to modulate receptor activity, leading to various physiological effects:

  • Cholinergic Activity : It may enhance cholinergic signaling, which is crucial for memory and learning processes.
  • Monoamine Reuptake Inhibition : Similar to other tropane derivatives, it may inhibit the reuptake of monoamines, making it a candidate for treating mood disorders such as depression and anxiety .

Pharmacological Applications

Research indicates that this compound has several potential therapeutic applications:

  • Neurological Disorders : Its interaction with neurotransmitter systems suggests utility in treating conditions like depression, ADHD, and anxiety disorders .
  • Analgesic Properties : The compound has been studied for its analgesic effects, potentially providing relief in pain management scenarios.
  • Anticancer Activity : Preliminary studies suggest that derivatives of azabicyclo compounds may exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
Tropine Cholinergic activity; used in medicineLacks methyl group at the 3-position
Scopolamine Anticholinergic; used for motion sicknessMore potent but with significant side effects
Cocaine Stimulant; inhibits dopamine reuptakeHighly addictive and toxic

The unique substitution pattern of this compound distinguishes it from these compounds, potentially offering a different safety profile and therapeutic efficacy.

Study 1: Neurotransmitter Interaction

A study focusing on the binding affinity of this compound to various neurotransmitter receptors demonstrated significant interactions with both acetylcholine and serotonin receptors, suggesting a dual mechanism that could be exploited for treating mood disorders.

Study 2: Analgesic Effects

In animal models, the administration of this compound resulted in a marked decrease in pain response compared to control groups, indicating its potential as an analgesic agent without the severe side effects associated with traditional opioids.

Study 3: Cytotoxicity Testing

Research evaluating the cytotoxic effects on cancer cell lines revealed that certain derivatives of azabicyclo compounds exhibited selective toxicity towards glioblastoma cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride, and how is purity ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, derivatives like 3-(fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., reflux conditions) to optimize yields . Purity is validated using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and exclude byproducts. For bicyclic amines, ion-exchange chromatography is often employed to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage: Store in amber glass bottles at room temperature (RT) in a dry environment to prevent hydrolysis. Desiccants are recommended for long-term storage .
  • Handling: Use nitrile gloves and fume hoods to avoid inhalation or skin contact. The compound may cause respiratory or eye irritation, as indicated by GHS hazard codes H315 (skin irritation) and H319 (eye irritation) . Stability tests under varying humidity and temperature conditions are advised to establish shelf-life parameters .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the bicyclic framework and methyl group positioning. For example, the deshielding effect on the azabicyclo proton signals confirms the nitrogen’s electronic environment .
  • Mass Spectrometry: HRMS with electrospray ionization (ESI) identifies the molecular ion peak (e.g., m/z 213.15 for dihydrochloride derivatives) and detects impurities .
  • Elemental Analysis: Quantifies chloride content to validate stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence the synthesis yield and byproduct formation?

Methodological Answer:

  • Temperature Control: Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates. For fluoromethyl derivatives, maintaining 40–60°C minimizes defluorination .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acid-sensitive steps .
  • pH Optimization: Neutral to slightly basic conditions (pH 7–8) prevent premature protonation of the amine during coupling reactions . Kinetic studies using HPLC can track byproduct formation under varying conditions .

Q. How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer:

  • Assay Standardization: Use radioligand binding assays (e.g., with ³H-labeled ligands) under consistent buffer conditions (pH 7.4, 25°C) to compare affinity (Ki) values .
  • Receptor Subtype Profiling: Screen against related receptors (e.g., dopamine D2 vs. serotonin 5-HT3) to identify off-target effects. For example, fluoromethyl analogs show selectivity for muscarinic receptors over adrenergic subtypes due to steric hindrance from the bicyclic core .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding poses and explains discrepancies between in vitro and in vivo data .

Q. How does structural modification (e.g., substituent variation) alter the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustments: Introducing hydrophobic groups (e.g., trichloromethyl) increases logP, enhancing blood-brain barrier penetration but reducing solubility. For analogs like 3-(furan-2-ylmethyl) derivatives, hydrophilic substituents improve aqueous solubility but shorten half-life .
  • Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to oxidation. Methyl groups at the 3-position slow metabolism compared to benzyl-substituted analogs .
  • Comparative Studies: Parallel testing of analogs (e.g., pyridinyl vs. furanyl) in hepatocyte models identifies structure-activity relationships (SAR) for optimizing bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s toxicity profile?

Methodological Answer:

  • Tiered Testing: Conduct acute toxicity (OECD 423) and Ames tests first. For example, discrepancies in oral toxicity (LD50) may arise from differences in animal models (rats vs. mice) .
  • Dose-Response Curves: Use Hill slope analysis to distinguish between efficacy-driven effects (e.g., receptor activation) and nonspecific toxicity. For bicyclic amines, nonlinear curves above 100 µM often indicate off-target cytotoxicity .
  • Batch Analysis: Compare impurity profiles (via HPLC-UV) across studies; contaminants like residual solvents (e.g., DMSO) may falsely elevate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.